tert-butyl N-{[1-(carbamoylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{[1-(carbamoylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}carbamate: is a complex organic compound that features a tert-butyl group, a benzodiazole ring, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(carbamoylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}carbamate typically involves the reaction of a benzodiazole derivative with tert-butyl carbamate. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of carbamates often involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the carbamate . The process may also involve the use of protecting groups to ensure selective reactions and high yields.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{[1-(carbamoylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}carbamate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, Zn/HCl
Substitution: NaOCH3, LiAlH4, RLi
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{[1-(carbamoylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its carbamate group can act as a substrate or inhibitor for certain enzymes, providing insights into biochemical pathways .
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. For example, carbamate derivatives are known to exhibit antimicrobial and anticancer properties, making them candidates for drug development .
Industry: In the industrial sector, this compound can be used in the production of polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(carbamoylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate biochemical pathways and affect cellular functions .
Comparison with Similar Compounds
tert-butyl carbamate: A simpler carbamate compound used in similar applications.
benzodiazole derivatives: Compounds with a benzodiazole ring that exhibit various biological activities.
N-Boc-protected amines: Amines protected with a tert-butyl carbamate group, commonly used in organic synthesis.
Uniqueness: tert-butyl N-{[1-(carbamoylmethyl)-1H-1,3-benzodiazol-2-yl]methyl}carbamate is unique due to its combination of a benzodiazole ring and a carbamate group. This structure provides distinct reactivity and stability, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[[1-(2-amino-2-oxoethyl)benzimidazol-2-yl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-15(2,3)22-14(21)17-8-13-18-10-6-4-5-7-11(10)19(13)9-12(16)20/h4-7H,8-9H2,1-3H3,(H2,16,20)(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHXDYIYXBCAQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC2=CC=CC=C2N1CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.